molecular formula C8H16O4 B12414660 (S,S)-BD-AcAc 2

(S,S)-BD-AcAc 2

Cat. No.: B12414660
M. Wt: 176.21 g/mol
InChI Key: AOWPVIWVMWUSBD-BQBZGAKWSA-N
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Description

(S,S)-BD-AcAc 2 is a chiral compound with significant importance in various fields of chemistry and biology Its unique stereochemistry makes it a valuable molecule for research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-2,3-Butanediol acetoacetate typically involves the reaction of (S,S)-2,3-Butanediol with acetoacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (S,S)-2,3-Butanediol acetoacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S,S)-2,3-Butanediol acetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetoacetate group to other functional groups.

    Substitution: The acetoacetate group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(S,S)-2,3-Butanediol acetoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which (S,S)-2,3-Butanediol acetoacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in these reactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-2,3-Butanediol acetoacetate: The enantiomer of (S,S)-2,3-Butanediol acetoacetate with different stereochemistry.

    2,3-Butanediol: The parent compound without the acetoacetate group.

    Acetoacetic acid: The acetoacetate group without the butanediol moiety.

Uniqueness

(S,S)-2,3-Butanediol acetoacetate is unique due to its chiral nature and the presence of both the butanediol and acetoacetate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

[(3S)-3-hydroxybutyl] (3S)-3-hydroxybutanoate

InChI

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

AOWPVIWVMWUSBD-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](CCOC(=O)C[C@H](C)O)O

Canonical SMILES

CC(CCOC(=O)CC(C)O)O

Origin of Product

United States

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